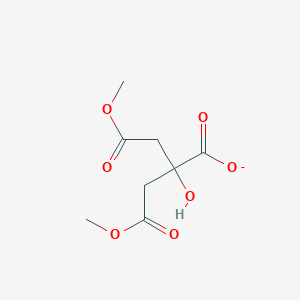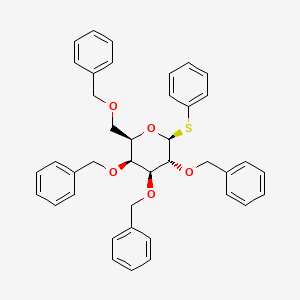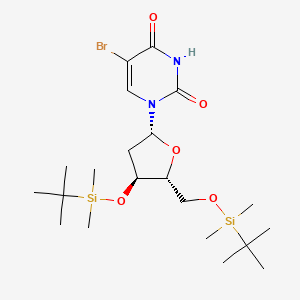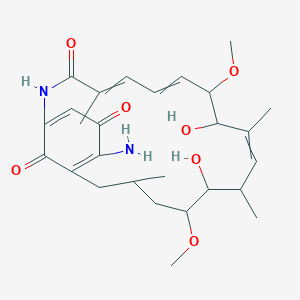
1,5-Dimethyl Citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,5-Dimethyl Citrate is a chemical compound that belongs to the class of citric acid esters . It is commonly used as a plasticizer in the production of biodegradable polymers . It acts as a plasticizer by reducing the intermolecular forces between the polymer chains . It is also researched as a potential flavoring agent to enhance the taste and aroma of food products .
Molecular Structure Analysis
The molecular formula of this compound is C8H12O7 . It has a molecular weight of 220.177 Da . The exact mass is 220.05800 .Physical And Chemical Properties Analysis
This compound has a melting point of 123-125ºC . Other physical and chemical properties such as density, boiling point, and flash point are not provided in the search results.Scientific Research Applications
Synthesis and Characterization in Tin(II) and Tin(IV) Citrates : 1,5-Dimethyl Citrate has been used in the synthesis and characterization of tin(II) citrates. These citrates, including this compound, were synthesized and characterized using spectroscopic methods, and their crystal structures were determined (Deacon et al., 1997).
Study on Citrate Synthase from Escherichia coli : Research has been conducted on the quaternary structure of citrate synthase from Escherichia coli, which is relevant to understanding the role of citrate and its derivatives in biological systems (Tong & Duckworth, 1975).
Citrate Synthase in Bacteria : The purification and characterization of citrate synthase from a Gram-positive bacterium, Bacillus megaterium, involves understanding the interaction of citrates like this compound with enzymes in bacterial systems (Robinson, Danson & Weitzman, 1983).
Monoamine Oxidase Inhibitors from Fruits : this compound has been identified as a monoamine oxidase inhibitor in the fruits of Opuntia ficus-indica var. saboten, indicating its potential pharmacological applications (Han et al., 2001).
Spectroscopic Study of Binding with Dimethyltin(IV) : A study conducted on the interaction of dimethyltin(IV) cation with citrate ligand has implications for understanding how this compound and similar compounds bind to metal ions in various chemical contexts (Cardiano et al., 2006).
Proton NMR Study of Seminal Plasma Metabolites : Research involving nuclear magnetic resonance (NMR) spectroscopy on seminal plasma metabolites, including citrate, provides insights into how this compound and related compounds interact in biological systems (Sharma et al., 2001).
Properties
IUPAC Name |
2-hydroxy-4-methoxy-2-(2-methoxy-2-oxoethyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O7/c1-14-5(9)3-8(13,7(11)12)4-6(10)15-2/h13H,3-4H2,1-2H3,(H,11,12)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYPVOJLUJUWKA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)(C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)





![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)


![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)

